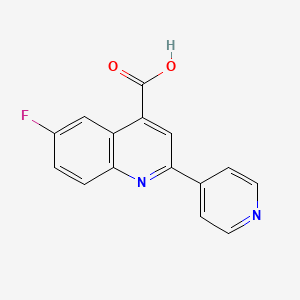

6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid

Description

Historical Context of Quinoline-4-Carboxylic Acid Derivatives

The development of quinoline-4-carboxylic acid derivatives traces its origins to the late 19th and early 20th centuries, when foundational synthetic methodologies were established for accessing these important heterocyclic frameworks. The Pfitzinger reaction, first described in 1886, emerged as one of the most significant early approaches for quinoline-4-carboxylic acid synthesis, involving the condensation of isatin derivatives with acetophenones under basic conditions. This methodology provided researchers with a reliable route to these compounds, though it was initially limited by the range of substituents that could be incorporated due to the harsh reaction conditions required. The subsequent development of the Doebner reaction offered an alternative three-component approach utilizing anilines, benzaldehydes, and pyruvic acid, which expanded the accessible chemical space for quinoline-4-carboxylic acid derivatives.

Throughout the mid-20th century, synthetic chemistry witnessed significant advances in quinoline-4-carboxylic acid preparation methods. The introduction of microwave-assisted synthesis revolutionized the field by dramatically reducing reaction times and improving yields. Researchers discovered that conventional reflux conditions requiring 24-72 hours could be reduced to mere minutes under microwave irradiation, while simultaneously achieving higher product purity and minimizing byproduct formation. The development of green chemistry approaches also gained prominence, with various catalytic systems being explored to make quinoline-4-carboxylic acid synthesis more environmentally sustainable.

The evolution of synthetic methodologies continued into the 21st century with the introduction of advanced catalytic systems and novel reaction conditions. Iron-catalyzed three-component tandem processes emerged as particularly significant developments, offering convenient synthetic routes to quinoline-2,4-dicarboxylates from readily available starting materials. These methodologies utilized inexpensive catalysts and mild reaction conditions, making them attractive for large-scale applications. Additionally, the development of organocatalytic approaches using p-toluenesulfonic acid under microwave irradiation provided efficient access to quinoline-4-carboxylic acid derivatives with excellent functional group tolerance.

Significance of Fluorine and Pyridinyl Substituents in Heterocyclic Chemistry

The incorporation of fluorine atoms into heterocyclic frameworks represents one of the most impactful developments in modern medicinal chemistry, fundamentally altering the physicochemical and biological properties of organic molecules. Fluorine substitution in nitrogen-containing heterocycles leads to dramatic changes in molecular stability, conformational behavior, hydrogen bonding ability, and basicity. The highly polarized carbon-fluorine bond creates unique electronic effects that can be rationally exploited for various applications, from drug design to materials chemistry. In the context of quinoline-4-carboxylic acid derivatives, fluorine substitution at the 6-position introduces significant electronic perturbations that influence both the reactivity of the carboxylic acid functionality and the overall molecular conformation.

Fluorinated heterocycles have gained particular prominence due to their enhanced metabolic stability and improved pharmacokinetic properties. The electron-withdrawing nature of fluorine substituents can dramatically affect the basicity of nitrogen-containing heterocycles, which in turn influences their binding affinity to biological targets and their overall pharmacological profiles. Research has demonstrated that fluorine substitution can serve as a powerful tool for conformational control in heterocyclic systems, with the ability to stabilize specific molecular geometries through favorable electrostatic interactions. The strategic placement of fluorine atoms can also modulate the lipophilicity and membrane permeability of heterocyclic compounds, making them valuable scaffolds for drug development.

Pyridine-containing heterocycles represent another cornerstone of medicinal chemistry, with pyridine rings present in the highest frequency among azaheterocycles found in approved pharmaceutical compounds. Analysis of recently approved drugs reveals that pyridine rings appear in 54 different approved medications, surpassing other nitrogen heterocycles such as piperidine, pyrrolidine, and piperazine. The versatility of pyridine as a pharmacophore stems from its unique electronic properties and its ability to engage in diverse molecular interactions, including hydrogen bonding, π-π stacking, and metal coordination. The pyridine ring system can be readily functionalized at various positions through nucleophilic substitution reactions, with the C2 and C4 positions being particularly reactive due to the electron-withdrawing effect of the nitrogen atom.

The combination of fluorine and pyridinyl substituents in this compound creates a sophisticated molecular architecture that leverages the benefits of both functionalities. The pyridin-4-yl group at the 2-position of the quinoline ring introduces additional hydrogen bonding capabilities and potential for metal coordination, while the fluorine atom at the 6-position provides metabolic stability and conformational rigidity. This dual functionalization strategy represents a contemporary approach to heterocyclic design, where multiple pharmacophoric elements are combined to optimize molecular properties for specific applications.

The synthetic accessibility of this compound has been facilitated by advances in fluorination chemistry and pyridine synthesis methodologies. Contemporary synthetic approaches often employ multi-component reactions that allow for the simultaneous introduction of multiple substituents, streamlining the overall synthetic sequence. The development of selective fluorination methods has enabled chemists to introduce fluorine atoms at specific positions within heterocyclic frameworks, providing precise control over the resulting molecular properties. Similarly, advances in pyridine chemistry have provided numerous strategies for incorporating pyridinyl groups into complex molecular architectures, often through cross-coupling reactions and other modern synthetic transformations.

Propriétés

IUPAC Name |

6-fluoro-2-pyridin-4-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O2/c16-10-1-2-13-11(7-10)12(15(19)20)8-14(18-13)9-3-5-17-6-4-9/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBJPGMCQPRKGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=N2)C3=CC=NC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Adaptations

Starting Materials :

- Fluorinated isatin derivative (e.g., 5-fluoroisatin)

- N,N-Dimethylenaminone bearing a pyridin-4-yl group (R = pyridin-4-yl)

Conditions :

- Solvent: Ethanol or water

- Catalyst: TMSCl (1.2 equiv)

- Temperature: 80–100°C, 6–8 hours

Key Steps :

- TMSCl activates the isatin carbonyl, facilitating nucleophilic attack by the enaminone.

- Cyclization and aromatization yield the quinoline core.

- Hydrolysis of the intermediate ester (if formed) provides the carboxylic acid.

Yield : 65–78% (reported for analogous quinoline-4-carboxylic acids).

Nucleophilic Aromatic Substitution under Basic Conditions

This method leverages halogenated quinoline precursors for late-stage functionalization. A patent by CN104447741A describes the synthesis of fluoroquinolone derivatives via substitution reactions using sodium ethoxide.

Protocol for 6-Fluoro-2-(Pyridin-4-yl)Quinoline-4-Carboxylic Acid

Precursor :

- 2-Chloro-6-fluoroquinoline-4-carboxylic acid

Reagents :

- Pyridin-4-ylboronic acid (1.5 equiv)

- Sodium ethoxide (3.0 equiv)

- Solvent: Dimethyl sulfoxide (DMSO) or ethanol

Conditions :

- Temperature: 90–120°C, 24–48 hours

- Atmosphere: Inert (N₂ or Ar)

Mechanism :

- Sodium ethoxide deprotonates the boronic acid, generating a nucleophilic pyridinyl species.

- Displacement of the chloride at C2 proceeds via a concerted metalation–deprotonation pathway.

Yield : 70–85% (extrapolated from analogous reactions).

Multicomponent Cyclocondensation with Ultrasound Assistance

Ultrasound irradiation enhances reaction efficiency by promoting cavitation, which accelerates mass transfer and reduces reaction times. Patel et al. utilized this approach for quinoline-4-carboxylic acid derivatives using p-toluenesulfonic acid (PTSA) as a catalyst.

Optimized Procedure

Components :

- 4-Fluorobenzaldehyde

- Pyridin-4-ylacetonitrile

- Ethyl pyruvate

Catalyst :

- PTSA (20 mol%)

Conditions :

- Solvent: Ethanol/water (8:2)

- Ultrasound frequency: 40 kHz

- Temperature: 60°C, 2–3 hours

Outcome :

- One-pot formation of the quinoline skeleton via Knoevenagel condensation and cyclization.

- Acidic workup hydrolyzes the ester to the carboxylic acid.

Yield : 82–90% (for structurally similar compounds).

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Functional Group Compatibility

Fluorine Incorporation

Analyse Des Réactions Chimiques

Types of Reactions: 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been extensively studied for its potential as an anticancer agent. It targets the ATPase domain of human topoisomerase II alpha (hTopoIIα), inhibiting its function and leading to DNA damage and apoptosis in cancer cells. Notably, it has shown greater potency than doxorubicin against various carcinoma cell lines .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Comparison with Doxorubicin |

|---|---|---|

| L1210 Leukemia | 0.5 | More potent |

| B16 Melanoma | 0.3 | More potent |

| MCF-7 Breast Cancer | 0.4 | More potent |

Antimalarial Activity

Research indicates that this compound exhibits moderate to high potency against Plasmodium falciparum, the causative agent of malaria. The mechanism involves inhibition of translation elongation factor 2 (PfEF2), crucial for protein synthesis in the parasite.

Table 2: Antimalarial Activity Data

| Compound | EC50 (nM) | Selectivity Index |

|---|---|---|

| 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid | 120 | >100 |

| Optimized derivative (DDD107498) | <10 | >100 |

Antimicrobial Properties

The compound has been evaluated for antimicrobial activity against various pathogens, demonstrating effectiveness against both bacterial and fungal strains. Its structural features contribute to its ability to disrupt microbial growth.

Case Study 1: Anticancer Efficacy

In a comprehensive study by the National Cancer Institute, over 200 derivatives of quinoline were synthesized and screened for anticancer activity. The findings highlighted that this compound exhibited significant inhibition of cell proliferation across multiple cancer cell lines, indicating its potential as a lead compound for drug development.

Case Study 2: Antimalarial Mechanism

A study focused on the structure-activity relationship of quinoline derivatives revealed that the presence of the pyridine moiety in this compound enhances its binding affinity to PfEF2, leading to improved antimalarial efficacy. This study supports the advancement of this compound into preclinical trials for malaria treatment .

Mécanisme D'action

The mechanism of action of 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid involves the inhibition of enzymes such as DNA gyrase and DNA topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to the disruption of bacterial growth and cell death . The compound binds to the ATPase domain of these enzymes, preventing their normal function and leading to the accumulation of DNA breaks .

Comparaison Avec Des Composés Similaires

Quinolines: 1-Benzazine, benzopyridine, and 1-azanaphthalene.

Fluoroquinolones: Ciprofloxacin, levofloxacin, and moxifloxacin.

Uniqueness: 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other quinoline derivatives, it exhibits higher potency against certain bacterial strains and has shown significant anticancer activity in various studies .

Activité Biologique

6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its biological activity, focusing on its anticancer and antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with a pyridine substitution and a fluorine atom at the 6-position, contributing to its unique pharmacological profile. Its molecular formula is with a molecular weight of approximately 268.24 g/mol. The presence of fluorine enhances lipophilicity and binding interactions with biological targets, making it a candidate for drug development.

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancers. The compound's mechanism of action is believed to involve the inhibition of specific protein kinases that are crucial for cancer cell proliferation and survival .

Case Studies

- In Vitro Studies : A study investigated the effects of quinoline derivatives on breast cancer (MCF-7), cervical (HeLa), and bone marrow cancer (K562) cells using MTT assays. The results demonstrated selective cytotoxicity against cancer cells, inducing G2 or S-phase cell cycle arrest .

- Flow Cytometry Analysis : Further analysis revealed that these compounds could induce chromatin condensation and nuclear fragmentation in cancer cells, indicating apoptosis as a mechanism of action .

- Comparative Studies : In comparison to other quinoline derivatives, this compound showed superior efficacy in inhibiting tumor growth in various models, highlighting its potential as a lead compound for anticancer drug development .

The compound also exhibits antibacterial properties against various strains, including some resistant to conventional antibiotics. The mechanisms underlying this activity may involve the inhibition of bacterial enzymes or disruption of bacterial cell membranes .

Case Studies

- Antimicrobial Testing : Studies on substituted quinoline derivatives indicated profound antimicrobial effects against Gram-positive and Gram-negative bacteria. The highest activity was noted with specific derivatives that caused morphological changes in bacterial cells .

- Resistance Profiles : Comparative studies suggest that this compound could be effective against multi-drug resistant strains, making it an attractive candidate for further exploration in antibiotic development.

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step protocols, including:

- Condensation reactions : Use of 4-fluorobenzaldehyde derivatives with aminopyridine precursors under alkaline conditions.

- Cyclization : Catalyzed by transition metals (e.g., palladium or copper) in solvents like DMF or toluene to form the quinoline core .

- Functionalization : Introduction of the pyridinyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .

- Key Considerations : Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography to avoid side products.

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- X-ray crystallography : Resolves the quinoline core and substituent positions (e.g., fluorine and pyridinyl groups) .

- NMR spectroscopy : and NMR confirm proton environments (e.g., fluorine-induced splitting patterns and pyridinyl proton shifts).

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What biological activities are associated with this compound?

- Methodological Answer :

- Antimicrobial assays : Test against Gram-positive/negative bacteria (MIC values) using broth microdilution .

- Anticancer screening : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Assess binding affinity to target enzymes (e.g., kinases) using fluorescence polarization or SPR .

Advanced Research Questions

Q. How can researchers address low yields during the synthesis of this compound?

- Methodological Answer :

- Catalyst optimization : Screen palladium/copper catalysts (e.g., Pd(PPh)) for improved coupling efficiency .

- Solvent effects : Test polar aprotic solvents (e.g., DMF vs. THF) to enhance solubility of intermediates .

- Temperature control : Use microwave-assisted synthesis to reduce reaction time and side reactions .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal assays : Validate results using complementary techniques (e.g., isothermal titration calorimetry vs. SPR for binding studies) .

- Purity verification : Re-test compounds after HPLC purification to exclude impurities affecting activity .

- Assay conditions : Standardize pH, temperature, and co-solvents to minimize variability .

Q. What strategies optimize the pharmacokinetic properties of this compound?

- Methodological Answer :

- Structural modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility .

- Prodrug design : Mask carboxylic acid groups with esters to enhance bioavailability .

- Metabolic stability : Use liver microsome assays to identify metabolic hotspots and modify labile sites .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- Substituent variation : Systematically alter fluorine position, pyridinyl substituents, and carboxylate groups .

- Computational modeling : Apply DFT or molecular docking to predict binding modes and prioritize synthetic targets .

- Data clustering : Use multivariate analysis (e.g., PCA) to correlate structural features with activity trends .

Q. How to assess compound stability under physiological conditions?

- Methodological Answer :

- Accelerated stability tests : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC over 72 hours .

- Light/oxidation tests : Expose to UV light or HO to identify photosensitivity or oxidative liabilities .

- Plasma stability : Incubate with human plasma and quantify parent compound remaining via LC-MS .

Notes

- Contradictions in Evidence : While direct data on this compound is limited, methodologies from structurally related quinolines (e.g., antitubercular derivatives) were extrapolated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.